SOCE inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

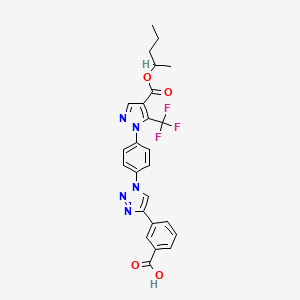

3-[1-[4-[4-pentan-2-yloxycarbonyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]triazol-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N5O4/c1-3-5-15(2)37-24(36)20-13-29-33(22(20)25(26,27)28)19-10-8-18(9-11-19)32-14-21(30-31-32)16-6-4-7-17(12-16)23(34)35/h4,6-15H,3,5H2,1-2H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXAJYMOCWUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N3C=C(N=N3)C4=CC(=CC=C4)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to the Effect of SOCE Inhibitor 1 on STIM1/Orai1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of SOCE Inhibitor 1 on the critical interaction between STIM1 and Orai1, the core components of store-operated calcium entry (SOCE). This document provides a comprehensive overview of the signaling pathway, quantitative data on the inhibitor's efficacy, detailed experimental protocols for studying this interaction, and visualizations to elucidate the underlying mechanisms.

Introduction to the STIM1/Orai1 Signaling Pathway

Store-operated calcium entry (SOCE) is a fundamental Ca2+ influx pathway in a multitude of cell types, regulating a wide array of cellular functions from gene expression and proliferation to immune responses. The activation of this pathway is orchestrated by two key proteins: the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1.[1][2]

Under resting conditions, the ER lumen is replete with Ca2+, and STIM1 remains in a monomeric or dimeric state, diffusing freely within the ER membrane. Upon depletion of ER Ca2+ stores, triggered by various physiological stimuli, the EF-hand domains of STIM1 sense the drop in Ca2+ concentration. This initiates a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions. At these junctions, the activated STIM1 oligomers directly interact with and gate the Orai1 channels, facilitating a sustained influx of Ca2+ into the cell to replenish the depleted stores and initiate downstream signaling cascades.

This compound: A Potent Modulator of the STIM1/Orai1 Axis

This compound, also identified as Compound 39 in the scientific literature, is a pyrtriazole derivative that has been characterized as a potent inhibitor of store-operated calcium entry.[3] Its primary mechanism of action is the disruption of the SOCE pathway, thereby attenuating the rise in intracellular Ca2+ concentration following ER store depletion.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The key data point for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the SOCE response by 50%.

| Inhibitor | Target Pathway | IC50 Value | Cell Type | Reference |

| This compound (Compound 39) | Store-Operated Calcium Entry | 4.4 µM | Not specified in provided abstract | [3][4] |

Elucidating the Mechanism of Action

While the precise binding site of this compound on the STIM1/Orai1 complex has not been definitively elucidated in the available literature, its inhibitory action can be inferred to occur at one or more key stages of the SOCE activation cascade. Potential mechanisms, based on the actions of other known SOCE inhibitors like 2-aminoethoxydiphenyl borate (2-APB), include:

-

Inhibition of STIM1 Oligomerization and Puncta Formation: The inhibitor may prevent the conformational changes in STIM1 that are necessary for its oligomerization and subsequent translocation to the ER-PM junctions. By keeping STIM1 in its inactive state, the interaction with Orai1 is precluded.[5]

-

Blockade of the Physical STIM1-Orai1 Interaction: this compound could act as an antagonist at the binding interface between STIM1 and Orai1. This would prevent the physical coupling of the activated STIM1 oligomers with the Orai1 channels, thus inhibiting channel gating.

-

Direct Inhibition of the Orai1 Channel Pore: The compound might directly bind to the Orai1 channel, inducing a conformational change that either blocks the pore or prevents it from opening, even in the presence of activated STIM1.[5]

Further experimental investigation using the protocols outlined below is necessary to pinpoint the exact mechanism of this compound.

Experimental Protocols

To facilitate further research into the effects of this compound on the STIM1/Orai1 interaction, this section provides detailed methodologies for key experiments.

Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and the application of this compound.

Materials:

-

Cells expressing STIM1 and Orai1 (e.g., HEK293 cells)

-

Fura-2 AM (calcium indicator dye)

-

Thapsigargin (SERCA pump inhibitor to induce store depletion)

-

This compound (Compound 39)

-

Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+)

-

Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

-

Fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with a calcium-free buffer to remove extracellular Fura-2 AM.

-

Baseline Measurement: Place the dish on the microscope stage and perfuse with calcium-free buffer. Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission).

-

Store Depletion: Add thapsigargin to the calcium-free buffer to deplete ER Ca2+ stores. A transient increase in [Ca2+]i due to leakage from the ER should be observed.

-

Inhibitor Application: Introduce this compound at the desired concentration into the calcium-free buffer and incubate for a predetermined period.

-

SOCE Measurement: Perfuse the cells with a calcium-containing buffer. The influx of Ca2+ through Orai1 channels will cause a significant increase in the Fura-2 ratio in control cells. The effect of this compound will be observed as a reduction or abolition of this increase.

-

Data Analysis: Quantify the change in the Fura-2 ratio to determine the extent of SOCE inhibition by the compound.

Co-Immunoprecipitation (Co-IP) Assay

This protocol is used to determine if this compound disrupts the physical interaction between STIM1 and Orai1.

Materials:

-

Cells co-expressing tagged versions of STIM1 (e.g., STIM1-YFP) and Orai1 (e.g., Orai1-HA)

-

Thapsigargin

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the Orai1 tag (e.g., anti-HA antibody)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody against the STIM1 tag (e.g., anti-YFP antibody)

Procedure:

-

Cell Treatment: Treat cells with either a vehicle control, thapsigargin alone, or thapsigargin in the presence of this compound.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the anti-HA antibody overnight at 4°C to pull down Orai1-HA and its interacting proteins.

-

Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-YFP antibody to detect co-immunoprecipitated STIM1-YFP. The amount of STIM1-YFP detected will indicate the extent of the STIM1-Orai1 interaction under each condition.

Förster Resonance Energy Transfer (FRET) Assay

This protocol allows for the real-time monitoring of the proximity between STIM1 and Orai1 in living cells.

Materials:

-

Cells co-expressing STIM1 and Orai1 fused to a FRET pair (e.g., STIM1-YFP and Orai1-CFP)

-

Thapsigargin

-

This compound

-

Confocal or widefield fluorescence microscope with FRET capabilities

Procedure:

-

Cell Preparation: Plate cells expressing the FRET-tagged proteins on a glass-bottom dish.

-

Baseline FRET Measurement: Acquire baseline images of both the donor (CFP) and acceptor (YFP) fluorescence, as well as the FRET signal, in resting cells.

-

Store Depletion and FRET Change: Perfuse the cells with a calcium-free buffer containing thapsigargin to induce store depletion. This should lead to an increase in FRET efficiency as STIM1-YFP and Orai1-CFP come into close proximity.

-

Inhibitor Effect on FRET: In a separate experiment or after the initial FRET increase, introduce this compound. A decrease in the FRET signal would indicate that the inhibitor disrupts the close association of STIM1 and Orai1.

-

Data Analysis: Calculate the FRET efficiency under each condition to quantify the effect of the inhibitor on the STIM1-Orai1 interaction.

Visualizing the Molecular Interactions and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: STIM1-Orai1 signaling pathway and potential inhibition points.

Caption: Workflow for assessing SOCE inhibition via calcium imaging.

Caption: Workflow for Co-IP to test STIM1-Orai1 interaction.

Conclusion

This compound is a valuable tool for dissecting the intricate mechanisms of store-operated calcium entry. Its ability to potently inhibit this pathway provides a means to study the physiological and pathological roles of STIM1-Orai1 signaling. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate the precise molecular interactions of this inhibitor and to explore its potential as a therapeutic agent in diseases characterized by dysregulated calcium signaling.

References

- 1. STIM1/Orai1-mediated SOCE: current perspectives and potential roles in cardiac function and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Bioactivity of SOCE Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of SOCE inhibitor 1, a member of the pyrtriazole class of store-operated calcium entry (SOCE) modulators. This document details its inhibitory potency, mechanism of action, and provides comprehensive experimental protocols for its characterization, catering to the needs of researchers in academia and the pharmaceutical industry.

Core Findings: Quantitative Data Summary

This compound, also identified as Compound 39 in the primary literature, demonstrates potent inhibition of store-operated calcium entry.[1] A summary of its key in vitro quantitative data is presented below for clear comparison.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC50 | 4.4 µM | Not explicitly stated, likely HEK293 cells | Thapsigargin-induced SOCE | Riva B, et al. J Med Chem. 2018 |

Signaling Pathways and Mechanism of Action

Store-operated calcium entry is a crucial Ca2+ influx pathway in non-excitable cells, regulating a myriad of cellular processes. The process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM1, an ER-resident protein. Upon ER Ca2+ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to Ca2+ influx.

This compound, as a pyrtriazole derivative, is designed to modulate this pathway. While the precise binding site is not fully elucidated in the available literature, its inhibitory action prevents the influx of extracellular calcium following store depletion.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for studying SOCE.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For calcium imaging experiments, cells are seeded onto black-walled, clear-bottom 96-well plates or glass-bottom dishes.

In Vitro SOCE Inhibition Assay using Fura-2 AM

This protocol details the measurement of SOCE inhibition using the ratiometric fluorescent Ca2+ indicator, Fura-2 AM.

Materials:

-

HEK293 cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Thapsigargin (TG)

-

This compound (Compound 39)

-

Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing HBSS with Ca2+, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS with Ca2+.

-

Incubate the cells with the loading buffer for 45-60 minutes at 37°C.

-

Wash the cells twice with HBSS without Ca2+ to remove extracellular Fura-2 AM.

-

-

Baseline Fluorescence Measurement:

-

Add Ca2+-free HBSS to the cells.

-

Measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

-

-

Store Depletion:

-

Add thapsigargin (1-2 µM final concentration) to the Ca2+-free HBSS to deplete the ER Ca2+ stores. This is achieved by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.

-

Record the transient increase in cytosolic Ca2+ due to leakage from the ER.

-

-

Inhibitor Addition:

-

Following the return of the Ca2+ signal to baseline, add varying concentrations of this compound (or vehicle control) to the wells.

-

Incubate for a predetermined period (e.g., 5-10 minutes).

-

-

Calcium Add-back and SOCE Measurement:

-

Add CaCl2 (final concentration 1-2 mM) to the wells to initiate Ca2+ influx through the store-operated channels.

-

Record the increase in the F340/F380 ratio, which represents SOCE.

-

-

Data Analysis:

-

The magnitude of SOCE can be quantified by measuring the peak increase in the F340/F380 ratio or the area under the curve after Ca2+ add-back.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Logical Framework for Assessing Inhibitor Activity

The evaluation of a novel SOCE inhibitor involves a logical progression from confirming its primary activity to assessing its broader pharmacological profile. This includes verifying its on-target effect, determining its potency, and evaluating its selectivity against other potential off-targets.

Conclusion

This compound (Compound 39) is a promising small molecule inhibitor of store-operated calcium entry with a validated in vitro potency in the low micromolar range.[1] The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to further investigate its biological activity, mechanism of action, and potential therapeutic applications. Further studies are warranted to explore its selectivity profile against a broader range of ion channels and its efficacy in various in vitro models of disease.

References

Discovery and Development of Store-Operated Calcium Entry (SOCE) Inhibitors: A Technical Guide

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous calcium (Ca²⁺) signaling pathway in mammalian cells, regulating a vast array of cellular functions, from proliferation and gene expression to motility and apoptosis.[1][2] The dysregulation of this pathway has been implicated in numerous pathologies, including autoimmune diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[1][3][4][5] This technical guide provides an in-depth overview of the SOCE signaling cascade, the discovery and development of its inhibitors, key experimental protocols for their characterization, and their therapeutic potential.

The Core of SOCE: The STIM-ORAI Signaling Pathway

The primary mechanism of SOCE involves a sophisticated interplay between two key proteins: the Stromal Interaction Molecule (STIM), a Ca²⁺ sensor in the endoplasmic reticulum (ER), and ORAI, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel in the plasma membrane (PM).[6][7][8][9]

Activation Mechanism:

-

Resting State: In a resting cell with high ER luminal Ca²⁺ levels, STIM1 proteins are distributed throughout the ER membrane.

-

Store Depletion: Upon stimulation by cell surface receptors, signaling cascades lead to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors (IP₃R) on the ER membrane, causing the release of Ca²⁺ from the ER into the cytosol.[3][5]

-

STIM1 Sensing and Activation: The decrease in ER Ca²⁺ is sensed by the EF-hand domain of STIM1.[6][9] This triggers a conformational change in STIM1, leading to its oligomerization and subsequent translocation to ER-PM junctions.[7][8]

-

Channel Gating and Ca²⁺ Influx: The binding of STIM1 to ORAI1 induces a conformational change in the ORAI1 channel, opening its pore to allow a sustained influx of extracellular Ca²⁺ into the cell. This influx is the hallmark of SOCE and is measured electrophysiologically as the ICRAC current.[7][11]

Figure 1: STIM-ORAI signaling pathway for Store-Operated Calcium Entry (SOCE).

Discovery and Chemical Classes of SOCE Inhibitors

The development of SOCE inhibitors has been a key focus for researchers aiming to modulate Ca²⁺ signaling in disease. These inhibitors can be broadly categorized by their target and chemical structure.

-

Pyrazoles: This class includes some of the most widely used SOCE inhibitors.

-

Imidazoles (e.g., SKF-96365): One of the first identified SOCE blockers. However, its use is limited by a lack of specificity, as it also inhibits other channels like TRP channels.[3][12]

-

2-Aminoethoxydiphenyl Borate (2-APB): A membrane-permeable modulator with a complex, dose-dependent dual effect. At low concentrations (<5 µM), it can potentiate SOCE, while at higher concentrations (>10 µM), it is inhibitory.[3][12] Its analogs have been developed to create more specific inhibitors.[13]

-

GSK Compounds (e.g., GSK-7975A): A class of selective CRAC channel blockers.[11]

-

Synta66: A potent CRAC channel blocker that inhibits ICRAC in the low micromolar to nanomolar range depending on the cell type.[11][14][15] It is suggested to be selective for the ORAI1 channel and does not appear to interfere with STIM1 clustering.[11][14]

-

CM4620 (Auxora): A potent and selective ORAI1 inhibitor that has progressed to clinical trials for conditions like acute pancreatitis.[11][14][16]

-

STIM1-Targeting Compounds:

Quantitative Data of Key SOCE Inhibitors

The potency of SOCE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which can vary significantly depending on the cell type and experimental conditions.

| Inhibitor | Target(s) | IC₅₀ | Cell Type / Assay | Reference(s) |

| BTP2 (YM-58483) | ORAI1 | ~10-100 nM | Jurkat T-cells, various | [3][12] |

| SKF-96365 | ORAI1, TRP channels | 1-15 µM | Various | [3][12] |

| 2-APB | ORAI1, IP₃R, SERCA | >10 µM (inhibition) | Various | [3][12][13] |

| Synta66 | ORAI1 | 26 nM - 3.0 µM | VSMCs, HUVECs, RBL, Jurkat | [11][14][15] |

| GSK-7975A | ORAI1 | ~200-500 nM | RBL-2H3, HEK293 | [11] |

| CM4620 (Auxora) | ORAI1 | Nanomolar range | Pancreatic Acinar Cells, various | [11][16] |

| ML-9 | STIM1 translocation | ~10 µM | Various | [5][12] |

| AnCoA4 | STIM1-ORAI1 interaction | ~5 µM | Cell-free & functional assays | [12] |

| Leflunomide | ORAI1, DHODH | ~10-30 µM | MDA-MB-231 | [4][16] |

| Teriflunomide | ORAI1, DHODH | ~20-50 µM | MDA-MB-231 | [4][16] |

Note: IC₅₀ values are approximate and can differ based on the specific experimental setup.

Key Experimental Protocols for SOCE Inhibitor Characterization

The characterization of SOCE inhibitors requires a multi-faceted approach, combining high-throughput screening with detailed mechanistic studies.

This is the most common method for screening and characterizing SOCE inhibitors, often performed using a fluorometric imaging plate reader (FLIPR) for high-throughput analysis.[17]

-

Principle: This assay measures changes in cytosolic Ca²⁺ concentration using fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4. The protocol is designed to isolate the Ca²⁺ influx specifically through store-operated channels.

-

Detailed Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293, Jurkat, or a specific disease-relevant cell line) in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye in the cytosol.

-

Washing: Gently wash the cells with a nominal Ca²⁺-free buffer to remove extracellular dye.

-

Store Depletion: To initiate SOCE, deplete the ER Ca²⁺ stores. This is typically achieved by adding Thapsigargin (a SERCA pump inhibitor) in the Ca²⁺-free buffer and incubating for 5-10 minutes.[15][17] This prevents the re-uptake of passively leaked Ca²⁺ into the ER, leading to store depletion.

-

Inhibitor Application: Add the test compound (SOCE inhibitor) at various concentrations and incubate for a defined period (this can range from minutes to over 30 minutes for compounds like BTP2 or RO2959).[12][17]

-

Measurement of SOCE: Place the plate in a reader (e.g., FLIPR). Initiate fluorescence reading to establish a baseline. Then, add a solution containing extracellular Ca²⁺ (typically 1-2 mM final concentration). The subsequent increase in fluorescence corresponds to the influx of Ca²⁺ through store-operated channels.

-

Data Analysis: Quantify the Ca²⁺ influx by measuring the peak fluorescence intensity or the area under the curve (AUC) after Ca²⁺ addition.[17] Plot the response against the inhibitor concentration to determine the IC₅₀ value.

-

This technique provides a direct measurement of the ICRAC current, offering high-resolution data on channel activity.

-

Principle: The whole-cell patch-clamp technique allows for the control of the cell's membrane potential while measuring the ionic currents flowing across the plasma membrane.

-

Detailed Methodology:

-

Cell Preparation: Plate cells at a low density on coverslips suitable for microscopy.

-

Pipette Solution: Prepare an intracellular (pipette) solution containing a high concentration of a Ca²⁺ chelator (e.g., BAPTA or EGTA) and, optionally, IP₃. This solution will dialyze into the cell upon achieving the whole-cell configuration, passively depleting the ER Ca²⁺ stores and maximally activating ICRAC.

-

Extracellular Solution: Use an extracellular solution containing Ca²⁺ as the charge carrier.

-

Recording: Achieve a gigaseal and establish the whole-cell configuration. Clamp the cell's membrane potential at a holding potential (e.g., 0 mV). Apply hyperpolarizing voltage steps or ramps (e.g., from +100 mV to -120 mV) to elicit the characteristic inwardly rectifying ICRAC current.

-

Inhibitor Application: Once a stable ICRAC is recorded, perfuse the extracellular solution containing the SOCE inhibitor. The reduction in the current amplitude indicates channel blockade.

-

Data Analysis: Measure the current amplitude before and after drug application to quantify the percentage of inhibition. Perform dose-response experiments to calculate the IC₅₀.

-

This assay is used to determine if an inhibitor acts by preventing the activation and translocation of STIM1.

-

Principle: This imaging-based assay visualizes the subcellular localization of fluorescently-tagged STIM1 proteins. Upon store depletion, STIM1 moves from a diffuse ER distribution to discrete clusters (puncta) at ER-PM junctions.[12]

-

Detailed Methodology:

-

Transfection: Transfect cells with a plasmid encoding a fluorescently tagged STIM1 protein (e.g., YFP-STIM1 or mCherry-STIM1).

-

Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Inhibitor Pre-incubation: Treat the cells with the test inhibitor or a vehicle control for a specified duration.

-

Store Depletion: Induce ER store depletion using Thapsigargin or another appropriate agonist.

-

Imaging: Acquire images using a fluorescence microscope. Total Internal Reflection Fluorescence (TIRF) microscopy is often preferred as it selectively excites fluorophores in close proximity to the coverslip, providing excellent visualization of events at the plasma membrane.

-

Data Analysis: Quantify the formation of STIM1 puncta. This can be done by counting the number of puncta per cell or measuring the total fluorescence intensity within the puncta. A reduction in puncta formation in inhibitor-treated cells compared to controls suggests the compound interferes with STIM1 activation or translocation.[5]

-

The Drug Discovery and Development Workflow

The path from identifying a potential SOCE inhibitor to a clinically approved drug is a long and structured process.

Figure 2: Generalized workflow for SOCE inhibitor drug discovery and development.

This workflow begins with validating SOCE as a target for a specific disease, followed by screening large compound libraries. Hits are validated and optimized to improve their drug-like properties (e.g., potency, selectivity, pharmacokinetics). Promising lead compounds undergo extensive preclinical testing in animal models before an Investigational New Drug (IND) application is filed to begin human clinical trials.[14] The clinical phase assesses safety and efficacy in progressively larger patient populations, culminating in a New Drug Application (NDA) for market approval.[18]

Conclusion and Future Directions

The discovery and development of SOCE inhibitors represent a promising frontier in pharmacology. With a deep understanding of the STIM-ORAI signaling machinery, researchers have successfully identified a diverse range of chemical scaffolds that can modulate this pathway. The progression of compounds like CM4620 into clinical trials underscores the therapeutic potential of targeting SOCE for inflammatory diseases.[11][14] Future efforts will likely focus on developing inhibitors with greater isoform selectivity (e.g., targeting ORAI1 vs. ORAI3) to enhance efficacy and minimize off-target effects, thereby tailoring treatments for specific pathologies like different subtypes of cancer or autoimmune disorders.[16] The continued refinement of screening assays and a deeper understanding of the structural biology of the STIM-ORAI complex will undoubtedly accelerate the delivery of novel SOCE-targeted therapies.

References

- 1. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]

- 4. Unveiling some FDA-approved drugs as inhibitors of the store-operated Ca2+ entry pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The STIM1/Orai signaling machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The STIM-Orai Pathway: The Interactions Between STIM and Orai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The STIM-Orai Pathway: Conformational Coupling Between STIM and Orai in the Activation of Store-Operated Ca2+ Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

An In-depth Technical Guide to the Role of SOCE Inhibitor 1 in Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Store-Operated Calcium Entry (SOCE) and the role of inhibitors, with a specific focus on SOCE inhibitor 1. It details the underlying calcium signaling pathways, presents comparative quantitative data for various inhibitors, outlines key experimental protocols, and discusses the therapeutic potential of targeting this pathway.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a fundamental and ubiquitous Ca²⁺ influx pathway in mammalian cells, particularly in non-excitable cells.[1][2] It plays a critical role in replenishing endoplasmic reticulum (ER) calcium stores and generating sustained Ca²⁺ signals that regulate a multitude of cellular functions, including gene expression, proliferation, motility, and apoptosis.[1][3]

The core mechanism of SOCE involves two key proteins:

-

STIM (Stromal Interaction Molecule): Located in the ER membrane, STIM1 and STIM2 act as Ca²⁺ sensors.[1][4] When ER Ca²⁺ levels are depleted, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions.[4][5]

-

ORAI: ORAI1, ORAI2, and ORAI3 are highly selective Ca²⁺ channel proteins in the plasma membrane.[6][7] Activated STIM proteins directly interact with and gate ORAI channels, allowing Ca²⁺ to flow into the cell from the extracellular space.[4][5] This influx is also known as the calcium release-activated Ca²⁺ (CRAC) current, or Icrac.[5][8]

Dysregulation of the SOCE pathway has been implicated in numerous diseases, including cancer and autoimmune disorders, making its components attractive targets for therapeutic intervention.[1][4][9][10]

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

This compound: A Profile

This compound, also identified as Compound 39, is a pyrtriazole derivative that functions as a blocker of the SOCE pathway.[5][11] It was developed based on the chemical scaffold of known pyrazole inhibitors.[5] While specific data on this compound is limited to early-stage research, its primary reported characteristic is its ability to inhibit SOCE with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range.

Mechanism of Action: The precise mechanism of action for this compound has not been extensively detailed in publicly available literature. However, like other pyrazole-based SOCE inhibitors (e.g., BTP2/Pyr2, GSK-7975A), it is hypothesized to act downstream of STIM1 oligomerization and translocation.[12] These inhibitors are generally not considered to be direct channel pore blockers.[12] Instead, they likely interfere with the functional coupling between activated STIM1 proteins and ORAI1 channels, thereby preventing channel gating and subsequent Ca²⁺ influx.

Caption: Hypothesized mechanism of this compound action.

Quantitative Data: A Comparative Analysis

The potency of a SOCE inhibitor is typically quantified by its IC₅₀ value, which represents the concentration required to inhibit the SOCE response by 50%.[13] this compound has a reported IC₅₀ of 4.4 μM.[5][11] The following table provides a comparison of IC₅₀ values for this compound and other well-characterized SOCE inhibitors.

Note: IC₅₀ values can vary significantly based on the cell type and specific experimental conditions used for measurement.[14][15]

| Inhibitor Name | Chemical Class | Reported IC₅₀ (μM) | Target/Mechanism Notes | Reference Cell Type(s) |

| This compound | Pyrtriazole | 4.4 | Putative STIM1-ORAI1 coupling inhibitor | Not specified |

| SKF-96365 | Imidazole | ~10 - 16 | Non-specific; blocks various channels | Jurkat T cells, Mast cells |

| 2-APB | Diphenylborinate | 2.9 - 18.8 | Complex dose-dependent effects on SOCE, IP₃R, and SERCA | CHO, DT40, HeLa cells |

| BTP2 (YM-58483/Pyr2) | Pyrazole | 0.01 - 0.59 | Potent inhibitor, acts downstream of STIM1 clustering | Jurkat T cells, RBL-2H3 |

| Synta66 | Pyrazole derivative | 0.026 - 3.0 | Selective, slow, and irreversible inhibitor | RBL, Jurkat T cells, VSMC |

| GSK-7975A | Pyrazole derivative | 0.5 - 0.8 | Selective; requires pre-incubation | Human CD4+ T-cells, RBL-2H3 |

(Data compiled from multiple sources[5][6][11][12][16])

Experimental Protocols for Assessing SOCE Inhibition

The most common method for evaluating SOCE inhibitors involves intracellular calcium imaging using fluorescent Ca²⁺ indicators. This protocol describes a standard assay using thapsigargin to induce store depletion.

Objective: To measure the effect of an inhibitor on SOCE by depleting ER Ca²⁺ stores and measuring subsequent Ca²⁺ influx from the extracellular medium.

Key Reagents & Equipment:

-

Cells: A suitable cell line (e.g., HEK293, Jurkat, HeLa).

-

Ca²⁺ Indicator: Fura-2 AM, Fluo-4 AM, or similar ratiometric or single-wavelength dye.

-

Buffer 1 (Ca²⁺-free): Hanks' Balanced Salt Solution (HBSS) or similar, without added CaCl₂ and supplemented with EGTA (0.5-1 mM) to chelate residual Ca²⁺.

-

Buffer 2 (Ca²⁺-containing): HBSS with a physiological concentration of CaCl₂ (e.g., 1-2 mM).

-

Store Depletion Agent: Thapsigargin (TG), a SERCA pump inhibitor (typically 1-2 μM).[12][17]

-

Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging and kinetic reads.

Methodology:

-

Cell Preparation:

-

Plate cells on a suitable substrate (e.g., 96-well black-walled, clear-bottom plates) and grow to an appropriate confluency (typically 80-90%).

-

-

Dye Loading:

-

Wash cells once with a physiological buffer.

-

Incubate cells with the Ca²⁺ indicator dye (e.g., 2-5 μM Fluo-4 AM) in buffer at 37°C for 30-60 minutes, according to the dye manufacturer's protocol.

-

Wash cells 2-3 times with Ca²⁺-free buffer to remove extracellular dye.

-

-

Baseline Measurement:

-

Place the plate in the reader/microscope and add Ca²⁺-free buffer to the wells.

-

Record baseline fluorescence for 1-2 minutes to ensure a stable signal.

-

-

Inhibitor Pre-incubation (if required):

-

For inhibitors that act slowly (like pyrazoles), a pre-incubation step is often necessary.[12] Add the test compound (this compound) at various concentrations to the wells and incubate for a defined period (e.g., 10-30 minutes) before store depletion. For acute-acting inhibitors, this step can be combined with the next step or performed just before Ca²⁺ re-addition.[17]

-

-

Store Depletion:

-

Measurement of SOCE:

-

Add Ca²⁺-containing buffer to the wells to a final concentration of 1-2 mM CaCl₂.

-

Immediately record the rapid and sustained increase in fluorescence. This rise is indicative of Store-Operated Calcium Entry.

-

-

Data Analysis:

-

Quantify the SOCE response by measuring the peak fluorescence intensity after Ca²⁺ re-addition or by calculating the Area Under the Curve (AUC).

-

Normalize the response of inhibitor-treated cells to the vehicle control (e.g., DMSO).

-

Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

-

Caption: Workflow for a fluorescence-based SOCE inhibition assay.

Role in Drug Development and Therapeutic Potential

The crucial role of SOCE in pathophysiology makes it a compelling target for drug development. Inhibition of SOCE has shown therapeutic promise in several areas:

-

Oncology: Augmented SOCE is linked to cancer progression, promoting proliferation, metastasis, and angiogenesis.[1][2] SOCE inhibitors like SKF-96365 have been shown to inhibit cancer cell proliferation and induce apoptosis.[2] Therefore, compounds like this compound could be explored as potential anti-cancer agents.[7]

-

Immunology and Inflammation: SOCE is essential for the activation of immune cells, such as T-lymphocytes.[9] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines, making SOCE inhibitors valuable candidates for treating autoimmune and inflammatory diseases like rheumatoid arthritis and psoriasis.[9]

-

Acute Pancreatitis: Excessive Ca²⁺ entry through SOCE is implicated in the cell death pathways of pancreatic acinar cells. Inhibitors have been shown to reduce the severity of acute pancreatitis in preclinical models.[2]

The development of specific and potent SOCE inhibitors like the pyrtriazole and pyrazole families represents a significant step toward translating our understanding of calcium signaling into novel therapeutics. Further characterization of compounds such as this compound is necessary to validate their efficacy and safety profiles for clinical applications.

References

- 1. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]

- 3. US20180235959A1 - Use of crac channel inhibitors for the treatment of stroke and traumatic brain injury - Google Patents [patents.google.com]

- 4. What are STIM1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Store Operated Calcium Entry” inhibitors in cancer: Identification of a delikin SOCE/Orai1 inhibitor for pancreatic cancer | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]

- 8. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling some FDA-approved drugs as inhibitors of the store-operated Ca2+ entry pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. courses.edx.org [courses.edx.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Item - SOCE inhibitory activity (IC50 ± SE) of the SOCE inhibitors studied, compared to their reported IC50 values. - Public Library of Science - Figshare [plos.figshare.com]

- 17. mdpi.com [mdpi.com]

- 18. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SOCE inhibitor 1 experimental protocol for cell culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of SOCE Inhibitor 1 (also known as Compound 39) in cell culture experiments. The focus is on methods to characterize its inhibitory effect on Store-Operated Calcium Entry (SOCE) and assess its impact on downstream cellular functions.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway in most cell types, regulating a wide array of cellular processes, from gene expression and proliferation to immune responses.[1][2][3] The pathway is activated following the depletion of calcium from the endoplasmic reticulum (ER).[3][4] This depletion is sensed by STIM (Stromal Interaction Molecule) proteins located in the ER membrane.[3][5][6] Upon sensing low Ca2+ levels, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to Ca2+ influx from the extracellular space.[5][7]

This compound is a small molecule inhibitor of this pathway.[8] Dysregulation of the SOCE pathway has been linked to various diseases, including cancer and immune disorders, making its specific inhibitors valuable tools for research and potential therapeutic agents.[1][5][9] These protocols describe how to prepare and use this compound and measure its effects on calcium signaling and cell physiology.

SOCE Signaling Pathway

The following diagram illustrates the mechanism of Store-Operated Calcium Entry (SOCE) and the point of intervention for inhibitors.

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Quantitative Data for SOCE Inhibitors

This table summarizes key quantitative data for this compound and other commonly used inhibitors for comparison.

| Inhibitor Name | Target(s) | IC₅₀ Value | Cell Type | Notes | Reference |

| This compound (Cpd 39) | SOCE | 4.4 µM | - | Good plasma stability. | [8] |

| Synta66 | Orai1 | 228 ± 33 nM | HEK cells | Potent and selective, but slow and irreversible action. | [4][7] |

| BTP2 (YM-58483) | SOCE/ICRAC | ~5-10 µM | Jurkat T cells | Potent but irreversible; requires long pre-incubation. | [4] |

| SKF-96365 | SOCE, TRP Channels | 20 µM (used) | Osteosarcoma cells | Broad specificity, also inhibits other channels. | [10] |

| 2-APB | SOCE, IP₃R, TRP | Biphasic effect | Various | Enhances SOCE at <5 µM, inhibits at >10 µM. Lacks specificity. | [2][4][11] |

| P11 (2-APB Analog) | SOCE | 32 - 75 nM | Jurkat, DG75, U937 | Highly potent and specific SOCE inhibitor. | [12] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution for in vitro use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Determine Required Concentration: Prepare a high-concentration stock, typically 10 mM, to minimize the volume of DMSO added to cell cultures (final DMSO concentration should be <0.1%).

-

Reconstitution:

-

Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

-

Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=454.5 g/mol , dissolve 4.55 mg in 1 mL DMSO).

-

Vortex gently until the compound is fully dissolved.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

-

Protocol 2: In Vitro Calcium Flux Assay (Ca²⁺ Re-addition Protocol)

This is the primary method to quantify the effect of this compound on store-operated calcium entry. It is typically performed using a fluorescence plate reader or microscope with a calcium-sensitive dye like Fura-2 or Fluo-4.[6][11][13]

Materials:

-

Cells of interest (e.g., HEK293, Jurkat) plated in a 96-well, black-walled, clear-bottom plate.

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127 (if required for dye loading)

-

Nominally Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS without Ca²⁺/Mg²⁺, supplemented with 10 mM HEPES, pH 7.4)

-

Thapsigargin (TG), SERCA pump inhibitor

-

This compound working solution (diluted from stock in Ca²⁺-free buffer)

-

High Ca²⁺ solution (e.g., Ca²⁺-free buffer supplemented with CaCl₂ to a final concentration of 1-2 mM)

Procedure:

-

Cell Seeding: Seed cells in the 96-well plate at a density that results in a 70-90% confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical concentration is 2-5 µM in Ca²⁺-free buffer.

-

Remove the culture medium from the wells and wash once with Ca²⁺-free buffer.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14]

-

Wash the cells 2-3 times with Ca²⁺-free buffer to remove extracellular dye. Leave the cells in the final wash of Ca²⁺-free buffer.

-

-

Baseline Measurement: Place the plate in the fluorescence reader/microscope. Measure the baseline fluorescence for 2-5 minutes to ensure a stable signal.

-

Store Depletion & Inhibition:

-

To activate SOCE, add Thapsigargin (TG) to the wells (final concentration typically 1-2 µM) in a Ca²⁺-free environment.[12] This depletes ER Ca²⁺ stores, causing a transient increase in cytosolic Ca²⁺.

-

Continue recording fluorescence as the signal rises and returns toward baseline.

-

After the TG-induced transient has stabilized, add different concentrations of this compound (or vehicle control) to the respective wells.[12] Incubate for 5-15 minutes.

-

-

Measurement of SOCE:

-

Initiate Ca²⁺ influx by adding the high Ca²⁺ solution (e.g., 2 mM final CaCl₂).

-

Record the subsequent rise in fluorescence for 5-10 minutes. This rise represents the store-operated calcium entry.[13]

-

-

Data Analysis:

-

Quantify the SOCE response by measuring the peak fluorescence intensity after Ca²⁺ re-addition or the area under the curve (AUC).

-

Normalize the response in inhibitor-treated wells to the vehicle control (DMSO) wells.

-

Plot the normalized response against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Caption: Workflow for the in vitro calcium flux assay.

Protocol 3: Cell Viability / Cytotoxicity Assay

It is essential to determine if the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity. An MTS or similar colorimetric assay is a standard method.

Materials:

-

Cells plated in a 96-well plate

-

This compound

-

Complete culture medium

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

Positive control for cytotoxicity (e.g., 10% DMSO or staurosporine)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and vehicle/positive controls). Use concentrations at and above the IC₅₀ determined from the Ca²⁺ flux assay.

-

Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 12, 24, or 48 hours).[10]

-

MTS Assay:

-

Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

-

Incubate for 1-4 hours at 37°C until the color develops.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Protocol 4: Cell Migration Assay (Wound Healing)

SOCE is known to be involved in cell migration.[10][15] A wound-healing (or scratch) assay is a straightforward method to assess the effect of this compound on this process.

Materials:

-

Cells plated in a 24-well or 6-well plate

-

Sterile 200 µL pipette tip or scratch insert

-

Complete culture medium with reduced serum (to minimize proliferation)

-

This compound

Procedure:

-

Create Monolayer: Seed cells to create a fully confluent monolayer.

-

Create Wound: Use a sterile pipette tip to make a straight "scratch" or "wound" in the monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with reduced-serum medium containing the desired concentration of this compound or vehicle control.

-

Imaging (Time 0): Immediately acquire images of the wounds using a phase-contrast microscope. Mark the position for subsequent imaging.

-

Incubation and Imaging: Incubate the plate at 37°C. Acquire images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wound in the control wells has closed.[10]

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial area at Time 0.

-

Compare the rate of wound closure between inhibitor-treated and control groups.

-

References

- 1. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are STIM1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bu.edu [bu.edu]

- 15. physoc.org [physoc.org]

Application Notes and Protocols for In Vitro Use of SOCE Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ signaling pathway in various cell types, regulating a multitude of physiological processes including gene expression, cell proliferation, and immune responses. The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai calcium channels in the plasma membrane. Dysregulation of SOCE has been implicated in numerous diseases, making SOCE inhibitors valuable tools for basic research and potential therapeutic agents.

These application notes provide a comprehensive guide to the in vitro use of common SOCE inhibitors. The information is designed to assist researchers in selecting the appropriate inhibitor and concentration for their specific experimental needs.

SOCE Inhibitor Concentration Comparison

The effective concentration of a SOCE inhibitor can vary significantly depending on the specific compound, the cell type used, and the experimental assay. The following tables summarize the reported in vitro concentrations for several widely used SOCE inhibitors.

| Inhibitor | Synonym | Target(s) | IC₅₀ | Effective Concentration Range (in vitro) | Cell Type Examples | Reference(s) |

| YM-58483 | BTP2, Pyr2 | CRAC channels (Orai1), TRPC3, TRPC5 | ~100 nM (for CRAC) | 0.03 - 10 µM | Jurkat T cells, mast cells, HEK293 cells | [1] |

| GSK-7975A | CRAC channels (Orai1, Orai3) | ~0.8 - 4 µM | 1 - 50 µM | RBL cells, HEK293 cells, pancreatic acinar cells | [2][3] | |

| Synta66 | S66 | CRAC channels (Orai1) | ~26 nM (VSMCs), 1-3 µM (RBL) | 25 nM - 10 µM | Vascular smooth muscle cells, RBL cells, platelets | [4][5][6] |

| SKF-96365 | TRP channels, SOCE | 5 - 30 µM | 1 - 100 µM | PC12 cells, glioblastoma cells, colorectal cancer cells | [7][8] | |

| Pyr6 | TRPC3, SOCE | ~0.49 µM | 0.5 - 10 µM | RBL-2H3 cells | [9][10] | |

| 2-APB | IP₃R, SOCE, TRP channels | ~42 µM (IP₃R) | Potentiation: 1-5 µM, Inhibition: >10-40 µM | Jurkat T cells, DT40 B cells, RBL cells | [2][11] |

Note: IC₅₀ values and effective concentrations are highly dependent on the experimental conditions and cell line. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Signaling Pathway

The following diagram illustrates the canonical Store-Operated Calcium Entry (SOCE) pathway and the points of intervention for SOCE inhibitors.

Caption: The SOCE signaling pathway and inhibitor action.

Experimental Protocols

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator like Fura-2 to assess the inhibitory effect of a SOCE inhibitor.

Materials:

-

Cells of interest

-

Culture medium

-

SOCE inhibitor stock solution (e.g., in DMSO)

-

Fura-2 AM (or other suitable Ca²⁺ indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin (TG) or other SERCA inhibitor

-

Ionomycin (optional, for maximal Ca²⁺ response)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Workflow Diagram:

Caption: Workflow for a calcium imaging experiment.

Protocol:

-

Cell Preparation: Seed cells onto glass coverslips or into a black-walled, clear-bottom 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in serum-free medium or HBSS).

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

-

Baseline Measurement:

-

Add Ca²⁺-free HBSS to the cells.

-

Place the plate or coverslip in the fluorescence imaging system and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) for 1-2 minutes.

-

-

Inhibitor Treatment: Add the SOCE inhibitor at the desired concentration (and a vehicle control, e.g., DMSO, to other wells/coverslips) and incubate for the recommended time (typically 15-30 minutes).

-

Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS and continue recording. A transient increase in [Ca²⁺]i should be observed as Ca²⁺ is released from the ER.

-

SOCE Measurement: After the [Ca²⁺]i returns to near baseline, add HBSS containing Ca²⁺ (e.g., 1-2 mM final concentration) to the wells. A sustained increase in [Ca²⁺]i, representing SOCE, will be observed in the control cells. The inhibitory effect of the compound will be evident by a reduced or absent secondary Ca²⁺ rise.

-

Data Analysis: Calculate the magnitude of SOCE (e.g., peak [Ca²⁺]i after Ca²⁺ re-addition minus baseline) for both control and inhibitor-treated cells. Determine the percentage of inhibition.

Cytotoxicity Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to assess the potential cytotoxic effects of SOCE inhibitors.

Materials:

-

Cells of interest

-

Complete culture medium

-

SOCE inhibitor stock solution

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Workflow Diagram:

Caption: Workflow for a cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. The ideal density will vary by cell type and should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the incubation period.[12]

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the SOCE inhibitor. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[6]

-

Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ for cytotoxicity.

Western Blotting

This protocol describes the analysis of protein expression or phosphorylation status of key downstream targets of Ca²⁺ signaling following treatment with a SOCE inhibitor.

Materials:

-

Cells of interest

-

Culture dishes

-

SOCE inhibitor stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NFAT, anti-c-Fos, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of a Stock Solution of SOCE Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of a stock solution of SOCE inhibitor 1, a modulator of store-operated calcium entry (SOCE). These guidelines are intended to ensure the stability and efficacy of the compound for in vitro and in vivo experimental use.

Introduction to this compound

This compound (also known as Compound 39) is a small molecule inhibitor of the store-operated calcium entry pathway, with a reported IC50 of 4.4 μM.[1][2][3] The SOCE pathway is a crucial mechanism for calcium signaling in various cell types, playing a significant role in processes such as immune response and cell proliferation.[4][5] The primary molecular components of this pathway are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane calcium channel, Orai1.[6][7][8] Upon depletion of calcium from the ER, STIM1 activates Orai1, leading to calcium influx.[6][8] Dysregulation of this pathway has been implicated in numerous diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.[5][8]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C25H22F3N5O4 | [1][3] |

| Molecular Weight | 513.47 g/mol | [1][3] |

| CAS Number | 2169316-15-6 | [1][3] |

| Appearance | Solid (White to pink powder) | [1] |

| IC50 | 4.4 μM (for SOCE) | [1][2][3] |

Solubility and Stock Solution Preparation

| Solvent | Maximum Solubility | Notes | Reference |

| DMSO | 100 mg/mL (194.75 mM) | Requires sonication. Use of new, hygroscopic DMSO is recommended for best results. | [1][2][3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.87 mM) | Results in a clear solution. Suitable for in vivo applications. | [1][3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.87 mM) | Forms a suspended solution. Requires sonication. Suitable for oral and intraperitoneal injections. | [1][3] |

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for subsequent dilutions for in vitro experiments.

Materials:

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sonicator bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound.

-

Dissolution:

-

Add the weighed inhibitor to a sterile tube.

-

Add the appropriate volume of DMSO. For 5.13 mg, add 1 mL of DMSO.

-

Vortex the solution vigorously.

-

-

Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1][2] The solution should become clear. If precipitation is observed, gentle warming to 37°C can also aid dissolution.[2]

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

To aid in the preparation of different stock solution concentrations, the following table provides the required volume of DMSO for a given mass of this compound.

| Mass of Inhibitor | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 1.9475 mL | 0.3895 mL | 0.1948 mL |

| 5 mg | 9.7377 mL | 1.9475 mL | 0.9738 mL |

| 10 mg | 19.4753 mL | 3.8951 mL | 1.9475 mL |

Storage and Stability

Proper storage is critical to maintain the activity of the inhibitor.

| Storage Condition | Shelf Life | Reference |

| Solid Powder at -20°C | 3 years | [1][3] |

| Solid Powder at 4°C | 2 years | [1][3] |

| In Solvent at -80°C | 6 months | [1][3] |

| In Solvent at -20°C | 1 month | [1][3] |

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Visualizing the Mechanism and Workflow

The following diagram illustrates the simplified signaling cascade of the SOCE pathway, which is the target of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. New developments in the signaling mechanisms of the store-operated calcium entry pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 7. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are STIM1 inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for SOCE Inhibitors in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Store-Operated Calcium Entry (SOCE) inhibitors in neuroscience research. This document details the underlying mechanisms, key applications, quantitative data for representative inhibitors, and detailed experimental protocols for their use in studying neuronal processes.

Introduction to Store-Operated Calcium Entry (SOCE) in Neurons

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway that is activated in response to the depletion of calcium from the endoplasmic reticulum (ER).[1][2] In neurons, this process is primarily mediated by the interaction of the ER Ca2+ sensors, Stromal Interaction Molecules (STIM1 and STIM2), with Orai calcium channels located in the plasma membrane.[3][4] Upon ER Ca2+ depletion, STIM proteins translocate to ER-plasma membrane junctions where they activate Orai channels, leading to Ca2+ influx. This influx is critical for replenishing ER Ca2+ stores and for activating a variety of downstream signaling pathways that regulate neuronal function, including gene expression, synaptic plasticity, and excitability. Dysregulation of SOCE has been implicated in a range of neurological and neurodegenerative diseases, making SOCE inhibitors valuable tools for neuroscience research.[5][6]

Mechanism of Action of SOCE Inhibitors

SOCE inhibitors are small molecules that block the SOCE pathway at different points. Their primary mechanisms of action include:

-

Blocking the Orai channel pore: Some inhibitors directly occlude the pore of the Orai channel, preventing Ca2+ influx.

-

Inhibiting the STIM-Orai interaction: Other compounds prevent the physical coupling of STIM proteins to Orai channels, which is necessary for channel activation.[3]

-

Preventing STIM oligomerization: Some inhibitors may interfere with the clustering of STIM proteins, a prerequisite for their translocation and activation of Orai channels.

This document will focus on two widely used SOCE inhibitors as representative examples: YM-58483 (BTP2) and SKF-96365 . YM-58483 is known for its potent and selective inhibition of CRAC channels, which are formed by Orai proteins.[4][7][8] SKF-96365 is a broader spectrum blocker that inhibits TRPC channels, which can also contribute to SOCE, in addition to other calcium channels.[3][5][6][9][10]

Applications in Neuroscience Research

SOCE inhibitors are utilized across various domains of neuroscience to investigate the role of store-operated calcium signaling in health and disease.

Neurodegenerative Diseases

Dysregulated calcium homeostasis is a common hallmark of neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[5][6]

-

Alzheimer's Disease: In AD models, reduced SOCE has been linked to synaptic loss and cognitive decline.[5][6] Paradoxically, in other contexts, SOCE inhibition has been shown to decrease the accumulation of amyloid-beta (Aβ42), a key pathological marker of AD.[11] SOCE inhibitors can be used to dissect the complex role of calcium signaling in AD pathogenesis.

-

Huntington's Disease: In contrast to AD, HD models often exhibit elevated SOCE, which is thought to contribute to synaptic dysfunction.[5] Pharmacological inhibition of SOCE has shown beneficial effects in maintaining synapses in HD models.[5][6]

-

Parkinson's Disease: The loss of SOCE in PD models can trigger ER stress and contribute to the degeneration of dopaminergic neurons.[5][6]

Epilepsy and Neuronal Excitability

SOCE plays a significant role in modulating neuronal network activity and excitability.

-

In models of chronic epilepsy, the expression of STIM proteins is increased.[12]

-

Pharmacological inhibition of SOCE has been shown to suppress interictal spikes and modulate epileptic burst activity in hippocampal slices, suggesting that SOCE could be a potential therapeutic target for epilepsy.[12]

Synaptic Plasticity

SOCE is involved in both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[13][14][15][16][17]

-

Inhibition of SOCE can attenuate tetanus-induced dendritic Ca2+ accumulation and LTP at Schaffer collateral-CA1 synapses.

-

Pharmacological blockade of SOCE has also been shown to inhibit mGluR-mediated LTD in cortical neurons.

Stroke and Ischemic Brain Injury

In the context of ischemic stroke, SOCE has a dual role. It can either contribute to calcium overload and excitotoxicity or aid in re-establishing calcium homeostasis.[5][6] SOCE inhibitors are used to study these opposing roles and to explore potential neuroprotective strategies. In models of stroke, a decrease in STIM1 and ORAI1 expression and a reduction in SOCE have been observed.[4]

Quantitative Data for Representative SOCE Inhibitors

The following tables summarize the quantitative effects of YM-58483 (BTP2) and SKF-96365 in various neuroscience-related experimental models.

Table 1: YM-58483 (BTP2)

| Application Area | Experimental Model | Concentration/Dose | Observed Effect | Reference |

| Calcium Signaling | Cultured adult mouse DRG neurons | 10 µM | Inhibition of thapsigargin-induced SOCE | [12] |

| Calcium Signaling | Jurkat T cells (model for lymphocyte signaling) | IC50 = 100 nM | Inhibition of thapsigargin-induced sustained Ca2+ influx | |

| Immunomodulation | Murine Th2 T cell clone (D10.G4.1) | IC50 ~ 100 nM | Inhibition of IL-4 and IL-5 production | [4] |

| Immunomodulation | Human peripheral blood cells | IC50 = 125 nM (IL-5), 148 nM (IL-13) | Inhibition of phytohemagglutinin-P (PHA)-stimulated cytokine production | [4] |

| T-cell Proliferation | One-way mixed lymphocyte reaction (MLR) | IC50 = 330 nM | Inhibition of T-cell proliferation | [4][8] |

| In vivo anti-inflammatory | Ovalbumin-induced airway hyperresponsiveness in rats | 3-30 mg/kg, p.o. | Complete inhibition of airway hyperresponsiveness | [4] |

| Neuroprotection (AD model) | Human neuroglioma cells (H4-APPswe) | Not specified | Increased Aβ42 accumulation (due to SOCE inhibition) | [11] |

Table 2: SKF-96365

| Application Area | Experimental Model | Concentration/Dose | Observed Effect | Reference |

| Neuronal Excitability | Rat dorsal root ganglion (DRG) cells | 1, 5, 10 µmol/L | Dose-dependent suppression of melittin-induced inward current | [3][9] |

| Calcium Signaling | Rat dorsal root ganglion (DRG) cells | 10 µmol/L | 46.5% suppression of melittin-induced intracellular Ca2+ rise | [3][9] |

| Synaptic Plasticity | Hippocampal preparations | Not specified | Accelerated decay of NMDA-induced Ca2+ transients | |

| Pain Signaling | Melittin-induced inflammatory pain model in vivo | Local peripheral administration | Prevention and suppression of persistent spontaneous nociception and hyperalgesia | [6] |

| Channel Selectivity | Recombinant hCaV3.1 channels (HEK293 cells) | IC50 = 563 ± 16 nM | Potent blockade of T-type calcium channels | [5] |

| Channel Selectivity | Recombinant rCaV2.1 and rCaV2.2 channels (HEK293 cells) | 10 µM | Near complete abolishment of P/Q-type and N-type currents | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by SOCE Inhibitors

SOCE-mediated calcium influx activates several downstream signaling cascades crucial for neuronal function. SOCE inhibitors, by blocking this initial calcium entry, can modulate these pathways.

Caption: SOCE downstream signaling pathways modulated by inhibitors.

Experimental Workflow: Calcium Imaging

A typical workflow for assessing the effect of a SOCE inhibitor on neuronal calcium dynamics using a fluorescent indicator like Fura-2.

Caption: Workflow for SOCE measurement using calcium imaging.

Detailed Experimental Protocols

Protocol 1: Measurement of SOCE in Cultured Neurons using Fura-2 AM Calcium Imaging

This protocol is adapted from procedures for measuring thapsigargin-induced SOCE in primary cortical neurons.[18][19]

Materials:

-

Primary neuronal cell culture on glass coverslips

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

DMSO

-